methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a fascinating structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl hexanoate), which contributes to its lipophilicity and solubility.
Thiazolidine Ring: The central ring is a thiazolidine, characterized by a five-membered ring containing sulfur and nitrogen atoms.
Bromobenzylidene Group: Attached to the thiazolidine ring, we find a bromobenzylidene moiety, which imparts reactivity and potential biological activity.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidation of the thiazolidine sulfur could yield a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group could form the corresponding alcohol.
Substitution: The bromobenzylidene group is susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and strong bases (for ester hydrolysis) may be employed.
Major Products: These reactions could yield diverse products, such as alcohols, thiazolidines, or substituted benzylidene derivatives.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Chemistry: Explore its reactivity in organic synthesis.
Industry: Assess its use in polymerization or as a building block for more complex molecules.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets. Further research is needed to elucidate its precise mode of action.
Biological Activity
Methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiazolidinone ring structure, characterized by its sulfur-containing heterocycles, which contribute to its biological properties. The presence of the bromobenzylidene moiety enhances its potential for interactions with biological targets.
- Molecular Formula : C17H19BrN2O4S
- Molecular Weight : Approximately 392.29 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The thiazolidinone structure is often associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : In vitro studies have indicated that this compound may inhibit certain enzymes involved in cancer progression, suggesting a role in anticancer therapy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering disease processes.
- Receptor Binding : The unique bromobenzylidene substituent may enhance binding affinity to certain receptors, leading to increased biological effects compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with other thiazolidinone derivatives:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate | C17H19BrN2O4S | Similar thiazolidinone structure; varies in substituents |
Methyl 6-[ (5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo -1,3-thiazolidin -3 -yl] hexanoate | C17H19N2O4S | Different substituents affecting biological activity |
Methyl 6-[ (5E)-5-(4-nitrobenzylidene)-4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl] hexanoate | C17H19N2O4S | Incorporates a nitro group; potential changes in pharmacological properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Anti-inflammatory Study : In an experimental model of inflammation, the compound reduced edema and inflammatory markers significantly compared to control groups.
- Anticancer Research : Preliminary results from cell line studies indicated that the compound inhibited cell proliferation in various cancer types, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C17H18BrNO3S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18BrNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11+ |
InChI Key |
WYYGNXOXBSZQGA-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Origin of Product |
United States |
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